molecular formula C8H12 B8815838 cycloocta-1,5-diene

cycloocta-1,5-diene

Cat. No.: B8815838
M. Wt: 108.18 g/mol
InChI Key: VYXHVRARDIDEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cycloocta-1,5-diene, also known as (E,Z)-1,5-Cyclooctadiene, is a cyclic hydrocarbon with the chemical formula C₈H₁₂. It is one of the three configurational isomers of 1,5-Cyclooctadiene, the others being (Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene. This compound is characterized by the presence of two double bonds in a cyclooctane ring, with one double bond in the E (trans) configuration and the other in the Z (cis) configuration .

Chemical Reactions Analysis

cycloocta-1,5-diene, undergoes various chemical reactions, including:

Common reagents used in these reactions include borane, sulfur dichloride, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cycloocta-1,5-diene, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene, involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo cycloaddition reactions, forming new chemical bonds and structures. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

cycloocta-1,5-diene, can be compared with its isomers, (Z,Z)-1,5-Cyclooctadiene and (E,E)-1,5-Cyclooctadiene. While all three isomers have the same chemical formula, their different configurations result in distinct chemical properties and reactivities . For example, (E,E)-1,5-Cyclooctadiene is known for its ability to perform click reactions efficiently .

Similar compounds include:

These compounds share similar structural features but differ in their specific configurations and chemical behaviors.

Properties

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

cycloocta-1,5-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2

InChI Key

VYXHVRARDIDEHS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=C1

boiling_point

150.8 °C @ 757 MM HG

Color/Form

LIQUID

density

0.8818 @ 25 °C/4 °C

flash_point

95 °F
95 °F.

melting_point

-70 TO -69 °C

physical_description

Liquid
Colorless Liquid;  [MSDSonline]

solubility

INSOL IN WATER;  SOL IN BENZENE, CARBON TETRACHLORIDE

vapor_density

3.66 (AIR= 1)

vapor_pressure

4.95 [mmHg]
0.50 PSI ABSOLUTE @ 100 °F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four

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